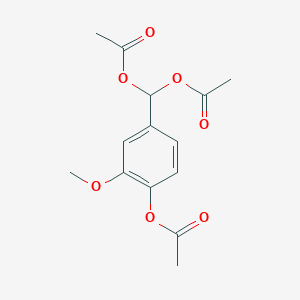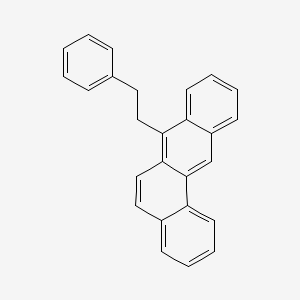
(4-Acetyloxy-3,4-dimethyl-2,5-dioxooxolan-3-yl) acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Acetyloxy-3,4-dimethyl-2,5-dioxooxolan-3-yl) acetate is a chemical compound known for its unique structure and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Acetyloxy-3,4-dimethyl-2,5-dioxooxolan-3-yl) acetate typically involves the esterification of the corresponding alcohol with acetic anhydride or acetyl chloride under acidic or basic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the process, making it suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Acetyloxy-3,4-dimethyl-2,5-dioxooxolan-3-yl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
(4-Acetyloxy-3,4-dimethyl-2,5-dioxooxolan-3-yl) acetate has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in biochemical assays and studies involving enzyme interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which (4-Acetyloxy-3,4-dimethyl-2,5-dioxooxolan-3-yl) acetate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The acetyloxy groups can participate in esterification and hydrolysis reactions, influencing biological pathways and cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Acetyloxy-3,4-dimethyl-2,5-dioxooxolan-3-yl) butyrate
- (4-Acetyloxy-3,4-dimethyl-2,5-dioxooxolan-3-yl) propionate
Uniqueness
(4-Acetyloxy-3,4-dimethyl-2,5-dioxooxolan-3-yl) acetate is unique due to its specific acetyloxy and dioxooxolan structure, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
5332-85-4 |
|---|---|
Formule moléculaire |
C10H12O7 |
Poids moléculaire |
244.20 g/mol |
Nom IUPAC |
(4-acetyloxy-3,4-dimethyl-2,5-dioxooxolan-3-yl) acetate |
InChI |
InChI=1S/C10H12O7/c1-5(11)16-9(3)7(13)15-8(14)10(9,4)17-6(2)12/h1-4H3 |
Clé InChI |
XLEMGFVTIBJMJH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1(C(=O)OC(=O)C1(C)OC(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1,1,2,2-Pentafluoro-2-[(pentafluoroethyl)selanyl]ethane](/img/structure/B14727097.png)
![1,1'-[(7-Fluoro-9h-fluoren-2-yl)imino]dipropan-2-ol](/img/structure/B14727098.png)


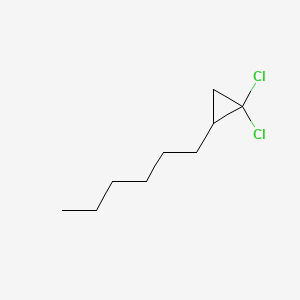
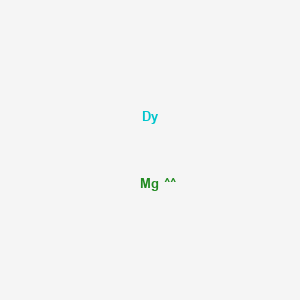
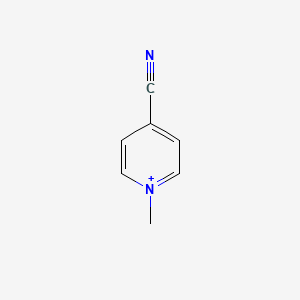
![3-({[5-(Hydroxymethyl)furan-2-yl]methylidene}amino)-1,3-oxazolidin-2-one](/img/structure/B14727125.png)


![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione, 3,11-dichloro-](/img/structure/B14727145.png)

